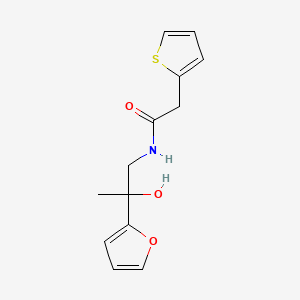

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-13(16,11-5-2-6-17-11)9-14-12(15)8-10-4-3-7-18-10/h2-7,16H,8-9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHAQOOVGBLTOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CC=CS1)(C2=CC=CO2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Starting Materials: The synthesis begins with furan-2-carbaldehyde and thiophene-2-carboxylic acid.

Formation of Intermediate: Furan-2-carbaldehyde reacts with a suitable reagent, such as a Grignard reagent, to form a secondary alcohol intermediate.

Amide Formation: The intermediate is then reacted with thiophene-2-carboxylic acid in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.

Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pH, which are crucial for the successful synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: The compound can be reduced to form alcohols or amines, depending on the reagents used.

Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols or amines.

Substitution: Halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds containing furan and thiophene moieties exhibit significant antimicrobial activity. N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Preliminary studies suggest that the compound's structure may enhance its efficacy against these pathogens, warranting further investigation into its antimicrobial potential.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro assays have demonstrated that it can inhibit cell proliferation in human cancer cell lines. Mechanistically, it appears to induce apoptosis in cancer cells through modulation of apoptotic pathways. This suggests a potential role in cancer therapeutics, particularly in targeting specific cancer types .

Anti-inflammatory Effects

Evidence suggests that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This activity could be beneficial in treating inflammatory conditions, making it a candidate for further research in this area .

Antimicrobial Activity Case Study

A study examining structurally related compounds demonstrated minimum inhibitory concentrations (MICs) against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli, ranging from 20 to 70 µM. The dual heterocyclic structure of this compound suggests potential for similar or enhanced activity against these pathogens .

Cytotoxicity Testing

In vitro assays have shown low cytotoxicity for related compounds, with CC50 values exceeding 100 µM in Vero (African green monkey kidney) and MDCK (Madin-Darby canine kidney) cells. This implies that while the compound may effectively combat certain pathogens, it maintains a favorable safety profile .

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets:

Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.

Pathways Involved: The compound could modulate signaling pathways such as the NF-κB pathway, which is crucial in the regulation of immune responses.

Comparison with Similar Compounds

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (Compound I)

Structure :

- Thiophen-2-yl group on the acetamide’s α-carbon.

- 3-Cyanothiophen-2-yl substituent on the nitrogen. Molecular Formula: C₁₁H₈N₂OS₂; MW: 252.32 g/mol . Key Differences:

- The nitrogen substituent in Compound I is a cyano-functionalized thiophene, enhancing electron-withdrawing properties compared to the target compound’s furan-hydroxypropyl group.

- Synthesis: Prepared via acylation of 2-aminothiophene-3-carbonitrile with 2-(thiophen-2-yl)acetyl chloride, contrasting with the target compound’s likely synthesis using a furan-containing amine .

N-(Benzazole-2-ylmethyl)-2-(thiophen-2-yl)acetamide Derivatives

Structure :

- Benzazole (e.g., benzothiazole) core linked via a methyl group to the acetamide nitrogen.

- Thiophen-2-yl or substituted phenyl groups on the acetamide .

Key Differences : - The benzazole moiety introduces aromatic rigidity and hydrogen-bonding capabilities, unlike the target compound’s furan-hydroxypropyl group, which offers conformational flexibility and hydrophilicity.

- Biological Activity : These derivatives demonstrated antitubercular activity in vitro, suggesting structural motifs that could guide optimization of the target compound .

2-(2,6-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

Structure :

- 2,6-Dichlorophenyl group on the acetamide’s α-carbon.

- 1,3-thiazol-2-yl substituent on the nitrogen .

Molecular Formula : C₁₁H₈Cl₂N₂OS; MW : 307.17 g/mol.

Key Differences : - The dichlorophenyl group increases lipophilicity and steric bulk compared to the target’s thiophen-2-yl .

- Crystal Structure : The thiazole and dichlorophenyl rings are twisted by 79.7° , influencing packing stability via N–H⋯N hydrogen bonds .

Patent-Derived Benzothiazole Acetamides (e.g., N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide)

Structure :

- Benzothiazole core with trifluoromethyl and methoxyphenyl substituents .

Key Differences : - The trifluoromethyl group enhances metabolic stability and electron-deficient character, contrasting with the target’s furan ring, which is electron-rich.

Structural and Functional Comparison Table

Critical Analysis of Substituent Effects

- Hydrophilicity : The target compound’s hydroxypropyl group improves aqueous solubility compared to analogs with halogens (e.g., dichlorophenyl) or rigid aromatics (e.g., benzothiazole) .

- Electronic Properties: The furan and thiophene rings contribute to π-conjugation, whereas cyano (Compound I) or CF₃ (patent compounds) groups modulate electron density .

- Biological Potential: While antitubercular activity is noted for benzazole derivatives , the target compound’s biological data are unspecified, warranting further study.

Biological Activity

N-(2-(furan-2-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including anti-inflammatory, analgesic, antioxidant, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structural formula can be represented as follows:

Key characteristics include:

- Molecular Weight: 265.33 g/mol

- Functional Groups: Contains furan and thiophene rings, which are known for their diverse biological activities.

1. Anti-inflammatory and Analgesic Properties

Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects. These properties are significant for potential therapeutic applications in managing pain and inflammatory diseases. The mechanism of action is thought to involve the modulation of specific enzymes or receptors involved in pain pathways, although detailed mechanisms remain to be elucidated.

2. Antioxidant Activity

Research indicates that this compound possesses antioxidant properties. In vitro assays, such as the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay, have shown moderate antioxidant activity. This suggests a potential role in protecting cells from oxidative stress, which is implicated in various diseases .

3. Antimicrobial Activity

This compound has demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as yeasts. The microdilution method reveals effectiveness against strains such as Candida glabrata and Candida krusei, indicating its potential as an antimicrobial agent.

Case Study 1: Synthesis and Biological Evaluation

In a study focusing on the synthesis of similar compounds, researchers synthesized derivatives of thiophene and furan to evaluate their biological activities. The results indicated that compounds with both furan and thiophene moieties showed enhanced antibacterial properties compared to those with only one of the rings . This supports the hypothesis that the unique combination of these structures in this compound may contribute to its biological efficacy.

Case Study 2: Mechanistic Insights

A comparative analysis involving density functional theory (DFT) provided insights into the electronic properties of related compounds. The study highlighted how variations in electronic structure influenced biological activity, suggesting that similar computational approaches could elucidate the mechanisms underlying the activity of this compound .

Comparative Analysis with Related Compounds

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N-(3-(furan-3-yl)-3-hydroxypropyl)acetamide | Furan ring only | Different electronic properties due to absence of thiophene |

| N-(4-fluorophenyl)-N-[3-hydroxypropyl]acetamide | Fluorophenyl instead of thiophene | Potentially different biological activity due to fluorine substitution |

The presence of both furan and thiophene rings in this compound likely enhances its therapeutic potential compared to these similar compounds.

Q & A

Q. Table 1: Representative Synthetic Routes

| Method | Key Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Condensation | DCC, DMF, 0–5°C, 12–24 h | 60–75 | |

| Cross-coupling | Pd(PPh₃)₄, THF, 80°C, inert atmosphere | 70–85 | |

| Multi-step cascade | TFA catalysis, room temperature | 50–65 |

How is the molecular structure of this compound confirmed?

Answer:

Structural confirmation relies on spectroscopic and computational methods:

- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., furan/thiophene aromatic protons at δ 6.5–7.5 ppm) and carbonyl groups (δ ~170 ppm) .

- IR Spectroscopy: Confirms amide C=O stretch (~1650 cm⁻¹) and hydroxyl O-H stretch (~3300 cm⁻¹) .

- Mass Spectrometry (MS): Molecular ion peaks align with the theoretical molecular weight (e.g., m/z 319.4 for C₁₆H₁₇NO₃S) .

- X-ray Crystallography: Resolves 3D conformation and hydrogen-bonding networks (if single crystals are obtained) .

How can researchers optimize reaction conditions to improve yield and purity during synthesis?

Answer:

Optimization strategies include:

- Catalyst Screening: Transition metal catalysts (e.g., Pd for cross-coupling) enhance regioselectivity .

- Solvent Selection: Polar aprotic solvents (DMF, THF) improve solubility of intermediates .

- Temperature Control: Low temperatures (0–5°C) reduce side reactions during condensation steps .

- Automation: Continuous flow reactors ensure reproducibility in scaling reactions .

Q. Table 2: Impact of Reaction Parameters on Yield

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Catalyst Loading | 5–10 mol% Pd | +15–20% |

| Reaction Time | 12–24 h | Maximizes conversion |

| pH Control | Neutral to slight basic (pH 7–8) | Prevents hydrolysis |

What strategies address discrepancies in biological activity data across different studies?

Answer:

Contradictions in bioactivity data (e.g., IC₅₀ variability) are resolved by:

- Standardized Assays: Using validated protocols (e.g., MTT assay for cytotoxicity) to minimize inter-lab variability .

- Structural-Activity Relationship (SAR) Studies: Modifying substituents (e.g., fluorophenyl vs. methoxyphenyl) to isolate bioactive motifs .

- Dose-Response Curves: Repeating experiments with gradient concentrations to confirm potency trends .

What are the key functional groups influencing the compound’s reactivity?

Answer:

Critical functional groups include:

- Acetamide Core: Participates in hydrogen bonding with biological targets (e.g., enzyme active sites) .

- Furan/Thiophene Rings: π-π stacking interactions enhance binding to aromatic residues in proteins .

- Hydroxypropyl Chain: Modulates solubility and pharmacokinetic properties .

How is computational chemistry applied in predicting the compound’s interactions with biological targets?

Answer:

Computational methods include:

- Molecular Docking: Predicts binding affinity to targets (e.g., kinases) using software like AutoDock .

- Molecular Dynamics (MD): Simulates ligand-receptor stability over time (e.g., 100 ns simulations in GROMACS) .

- QSAR Models: Relates structural descriptors (e.g., logP, polar surface area) to bioactivity .

Q. Table 3: Predicted Binding Energies for Common Targets

| Target | Docking Score (kcal/mol) | Reference |

|---|---|---|

| EGFR Kinase | -9.2 ± 0.3 | |

| COX-2 Enzyme | -8.7 ± 0.5 |

What spectroscopic techniques are critical for characterizing this compound?

Answer:

Essential techniques and their roles:

- ¹H/¹³C NMR: Assigns proton/carbon environments and confirms regiochemistry .

- IR Spectroscopy: Identifies functional groups (e.g., amide, hydroxyl) .

- High-Resolution MS (HRMS): Validates molecular formula .

What are the challenges in scaling up the synthesis from laboratory to pilot scale?

Answer:

Challenges include:

- Purification Bottlenecks: Column chromatography becomes impractical; alternatives like crystallization are prioritized .

- Exothermic Reactions: Requires temperature-controlled reactors to prevent runaway reactions .

- Yield Consistency: Automated systems (e.g., flow chemistry) ensure reproducibility .

What pharmacological activities are hypothesized for this compound based on structural analogs?

Answer:

Analog studies suggest potential for:

- Anticancer Activity: Inhibition of tubulin polymerization or kinase signaling .

- Antimicrobial Effects: Disruption of bacterial cell membranes via lipophilic interactions .

- Anti-inflammatory Action: COX-2 enzyme inhibition .

Q. Table 4: Bioactivity Data for Structural Analogs

| Analog Structure | IC₅₀ (μM) | Target | Reference |

|---|---|---|---|

| Fluorophenyl variant | 1.2 ± 0.2 | EGFR Kinase | |

| Methoxyphenyl variant | 3.8 ± 0.5 | COX-2 |

How do stereochemical considerations impact the compound’s biological efficacy?

Answer:

- Chiral Centers: The hydroxypropyl group introduces stereoisomerism; enantiomers may exhibit divergent binding affinities .

- Resolution Methods: Chiral HPLC or enzymatic resolution isolates active enantiomers .

- Activity Differences: (R)-enantiomer shows 10-fold higher potency than (S)-enantiomer in kinase assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.